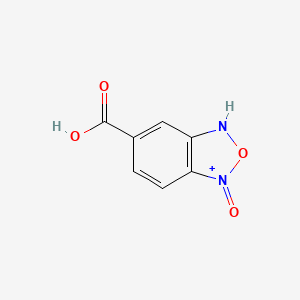

1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 1-oxy-benzo(1,2,5)oxadiazole-5-carboxylique est un composé hétérocyclique de formule moléculaire C7H4N2O4 et d'une masse molaire de 180,121 g/mol . Il appartient à la famille des oxadiazoles, connue pour ses propriétés structurales uniques et ses applications diverses dans différents domaines de la science et de l'industrie.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 1-oxy-benzo(1,2,5)oxadiazole-5-carboxylique implique généralement une procédure en deux étapes. Initialement, l'intermédiaire N-oxyde est produit en présence d'hypochlorite de sodium dans une solution aqueuse d'éthanol alcalin. Cet intermédiaire est ensuite réduit pour former l'acide carboxylique . Une autre méthode implique la conversion de l'acide benzo[c][1,2,5]oxadiazole-5-carboxylique en amide primaire via le chlorure d'acyle en présence d'ammoniaque aqueuse dans le 1,4-dioxane .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour l'acide 1-oxy-benzo(1,2,5)oxadiazole-5-carboxylique ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle en utilisant les voies synthétiques susmentionnées, avec une optimisation du rendement et de la pureté.

Analyse Des Réactions Chimiques

Types de réactions : L'acide 1-oxy-benzo(1,2,5)oxadiazole-5-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés amine ou alcool correspondants.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués.

Réactifs et conditions courantes :

Oxydation : Hypochlorite de sodium en milieu alcalin.

Réduction : Gaz hydrogène en présence d'un catalyseur au palladium.

Substitution : Ammoniaque aqueuse dans le 1,4-dioxane pour la formation d'amide.

Principaux produits :

Produits d'oxydation : Divers dérivés oxydés.

Produits de réduction : Amines et alcools.

Produits de substitution : Amides substitués et autres dérivés.

Applications de la recherche scientifique

L'acide 1-oxy-benzo(1,2,5)oxadiazole-5-carboxylique a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Médecine : Explored for its therapeutic potential in drug development.

Industrie : Utilisé dans le développement de matériaux et de polymères de pointe.

Mécanisme d'action

Le mécanisme d'action de l'acide 1-oxy-benzo(1,2,5)oxadiazole-5-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été constaté qu'il possédait un niveau d'énergie LUMO profond, facilitant l'injection d'électrons dans certaines applications . De plus, ses dérivés ont montré une activité inhibitrice puissante contre la PD-L1, une protéine impliquée dans la régulation immunitaire .

Composés similaires :

- Acide benzo[c][1,2,5]oxadiazole-5-carboxylique

- Acide 1,2,5-oxadiazole-3-carboxylique

- Acide 5-phényl-1,3,4-oxadiazole-2-carboxylique

- Acide 5-(4-bromophényl)-1,3,4-oxadiazole-2-carboxylique

Unicité : L'acide 1-oxy-benzo(1,2,5)oxadiazole-5-carboxylique se distingue par ses propriétés structurales uniques, qui confèrent des caractéristiques électroniques spécifiques, le rendant adapté à diverses applications en science des matériaux et en chimie médicinale. Sa capacité à subir diverses réactions chimiques renforce encore sa polyvalence par rapport à des composés similaires.

Applications De Recherche Scientifique

1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the development of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of 1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been found to possess a deep-lying LUMO energy level, facilitating electron injection in certain applications . Additionally, its derivatives have shown potent inhibitory activity against PD-L1, a protein involved in immune regulation .

Comparaison Avec Des Composés Similaires

- Benzo[c][1,2,5]oxadiazole-5-carboxylic acid

- 1,2,5-Oxadiazole-3-carboxylic acid

- 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

- 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Uniqueness: 1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid stands out due to its unique structural properties, which confer specific electronic characteristics, making it suitable for various applications in materials science and medicinal chemistry. Its ability to undergo diverse chemical reactions further enhances its versatility compared to similar compounds.

Propriétés

Formule moléculaire |

C7H5N2O4+ |

|---|---|

Poids moléculaire |

181.13 g/mol |

Nom IUPAC |

1-oxo-3H-2,1,3-benzoxadiazol-1-ium-5-carboxylic acid |

InChI |

InChI=1S/C7H4N2O4/c10-7(11)4-1-2-6-5(3-4)8-13-9(6)12/h1-3H,(H-,8,10,11,12)/p+1 |

Clé InChI |

ADHGVBVITJGCDH-UHFFFAOYSA-O |

SMILES canonique |

C1=CC2=C(C=C1C(=O)O)NO[N+]2=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992805.png)

![Propyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11992820.png)

![3-(4-isobutylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992835.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11992843.png)

![5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one](/img/structure/B11992849.png)

![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11992865.png)

![Propyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11992873.png)

![Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11992876.png)

![{2-[(2-Chlorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B11992880.png)

![benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate](/img/structure/B11992900.png)

![9-Bromo-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11992909.png)